molecular formula C37H60N6O12 B12775422 L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- CAS No. 126380-04-9

L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))-

Cat. No.: B12775422
CAS No.: 126380-04-9
M. Wt: 780.9 g/mol
InChI Key: GLDXWVQSTATDAN-PIQNYBPMSA-N
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Description

L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- is a complex organic compound It is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure, which includes multiple amino acid residues and protective groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- typically involves multiple steps. The process begins with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. This is followed by the sequential coupling of amino acids using peptide synthesis techniques. The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) would be essential for the purification of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups present in the compound.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Acidic or basic hydrolysis can be employed to convert the ester group to a carboxylic acid.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and hydrolyzed carboxylic acids.

Scientific Research Applications

L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved include signal transduction and metabolic processes, where the compound can act as an inhibitor or activator depending on the context.

Comparison with Similar Compounds

Similar Compounds

    L-Valine: The parent amino acid, essential for protein synthesis.

    L-Alanine: Another amino acid with similar structural features.

    L-Serine: Contains a hydroxyl group, similar to the compound .

Uniqueness

L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- is unique due to its complex structure, which includes multiple protective groups and amino acid residues. This complexity allows for specific interactions with biological molecules, making it a valuable tool in scientific research.

Properties

CAS No.

126380-04-9

Molecular Formula

C37H60N6O12

Molecular Weight

780.9 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(4S,5S)-4-hydroxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-6-(4-hydroxyphenyl)hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C37H60N6O12/c1-19(2)29(34(51)43-30(20(3)4)35(52)54-10)42-28(47)16-15-27(46)25(17-23-11-13-24(45)14-12-23)40-32(49)22(6)38-31(48)21(5)39-33(50)26(18-44)41-36(53)55-37(7,8)9/h11-14,19-22,25-27,29-30,44-46H,15-18H2,1-10H3,(H,38,48)(H,39,50)(H,40,49)(H,41,53)(H,42,47)(H,43,51)/t21-,22-,25-,26-,27-,29-,30-/m0/s1

InChI Key

GLDXWVQSTATDAN-PIQNYBPMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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